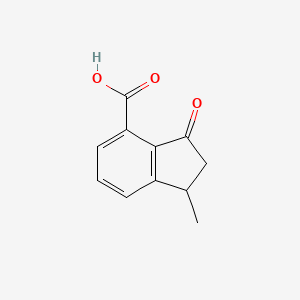
3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers with various substituents. This particular compound features chloromethyl and methoxymethyl groups attached to the oxolane ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane can be achieved through several methods:
Starting from 2-methyloxolane: The compound can be synthesized by chloromethylation of 2-methyloxolane using formaldehyde and hydrochloric acid under acidic conditions.
Methoxymethylation: The methoxymethyl group can be introduced by reacting the chloromethylated oxolane with methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production methods would likely involve continuous flow processes to ensure high yield and purity. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted oxolanes depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted oxolanes.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for pharmaceutical applications due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane would depend on its specific application. Generally, the compound could interact with molecular targets through its reactive functional groups, leading to various biochemical pathways and effects.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-2-methyloxolane: Lacks the methoxymethyl group.
3-(Methoxymethyl)-2-methyloxolane: Lacks the chloromethyl group.
2-Methyloxolane: Lacks both chloromethyl and methoxymethyl groups.
Uniqueness
3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane is unique due to the presence of both chloromethyl and methoxymethyl groups, which provide diverse reactivity and potential for various applications.
特性
分子式 |
C8H15ClO2 |
|---|---|
分子量 |
178.65 g/mol |
IUPAC名 |
3-(chloromethyl)-3-(methoxymethyl)-2-methyloxolane |
InChI |
InChI=1S/C8H15ClO2/c1-7-8(5-9,6-10-2)3-4-11-7/h7H,3-6H2,1-2H3 |
InChIキー |
OCTAGUWIFKDRCN-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)(COC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
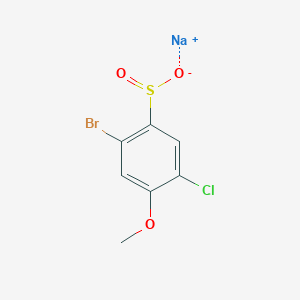
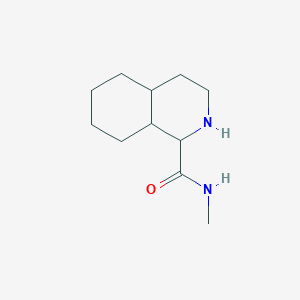
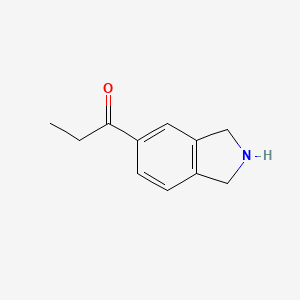
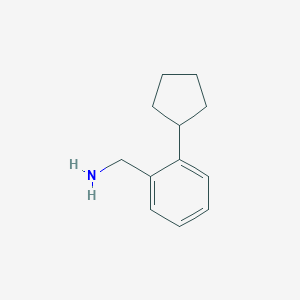

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13204058.png)

amine](/img/structure/B13204065.png)
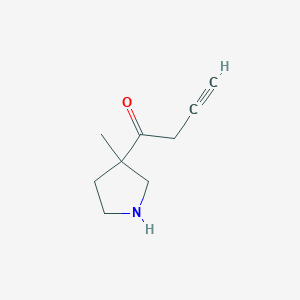

![5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13204074.png)
![(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)
